Rurioctocog alfa pegol

Catalog No.
S11144997
CAS No.
1417412-83-9
M.F
C21H40N4O10
M. Wt
508.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rurioctocog alfa pegol

CAS Number

1417412-83-9

Product Name

Rurioctocog alfa pegol

IUPAC Name

(2S)-2-amino-6-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]hexanoic acid

Molecular Formula

C21H40N4O10

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C21H40N4O10/c1-31-12-9-24-20(29)34-14-16(15-35-21(30)25-10-13-32-2)33-11-5-7-18(26)23-8-4-3-6-17(22)19(27)28/h16-17H,3-15,22H2,1-2H3,(H,23,26)(H,24,29)(H,25,30)(H,27,28)/t17-/m0/s1

InChI Key

ZBLUSEBPLQDKAE-KRWDZBQOSA-N

Canonical SMILES

COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCCC(C(=O)O)N

Isomeric SMILES

COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCC[C@@H](C(=O)O)N

Rurioctocog alfa pegol is a pegylated recombinant human coagulation factor VIII or antihemophilic factor. Factor VIII is an essential protein involved in normal blood clotting; thus, a deficient level of functional factor VIII is associated with an elevated risk for excessive bleeding caused by spontaneous or secondary events like trauma or surgery. Hemophilia A is the most common inherited bleeding disorder leading to deficiency of factor VIII, which is caused by defects in the F8C gene that encodes coagulation factor VIII. Bleeding in joints is a common manifestation of hemophilia A, and bleeding episodes can be severe and life-threatening like intracranial hemorrhage. Rurioctocog alfa pegol aims to restore functional levels of factor VIII in patients with hemophilia A to manage and prevent bleeding episodes. It was first approved by the European Commission in January 2018. Rurioctocog alfa pegol is a covalent conjugate of [octocog alfa], which is a recombinant factor VIII produced by recombinant DNA technology from a Chinese hamster ovary cell line. The presence of the polyethylene glycol (PEG) moiety increases the plasma half-life of the drug, thereby increasing the drug's duration of action.

Rurioctocog alfa pegol is a pegylated recombinant human coagulation factor VIII, specifically designed for the treatment of hemophilia A, a genetic disorder characterized by a deficiency in factor VIII, leading to excessive bleeding. This compound is a covalent conjugate of octocog alfa, which is produced using recombinant DNA technology in a Chinese hamster ovary cell line. The addition of polyethylene glycol (PEG) enhances the compound's pharmacokinetic properties, particularly its half-life, allowing for less frequent dosing compared to earlier treatments. Rurioctocog alfa pegol was approved by the European Commission in January 2018 and is marketed under the brand name ADYNOVI .

Rurioctocog alfa pegol undergoes various biochemical interactions primarily related to its role in hemostasis. Upon administration, it binds to von Willebrand factor, mimicking the behavior of endogenous factor VIII. This binding is crucial for its function in promoting blood coagulation. The compound is expected to undergo catabolism similar to natural factor VIII, although specific metabolic pathways and cytochrome P450 involvement are not well characterized .

The primary biological activity of rurioctocog alfa pegol is to restore functional levels of factor VIII in patients with hemophilia A. This restoration aids in the management and prevention of bleeding episodes. Clinical studies have shown that personalized dosing based on individual patient profiles can lead to increased plasma levels of factor VIII and a significant reduction in bleeding episodes over time. The compound exhibits a mean terminal half-life ranging from 13.80 to 15.01 hours in adolescents and adults, respectively .

Rurioctocog alfa pegol is synthesized through recombinant DNA technology, where the gene encoding human factor VIII is inserted into a Chinese hamster ovary cell line. Following expression, the factor VIII protein undergoes PEGylation, where a 20 kDa branched PEG molecule is covalently attached at specific amine residues on the protein surface. This modification not only prolongs the half-life of the protein but also enhances its solubility and stability .

Rurioctocog alfa pegol is primarily used for:

  • Prophylaxis: Preventing bleeding episodes in patients with severe hemophilia A.
  • On-demand Treatment: Managing acute bleeding episodes as they occur.
  • Surgical Procedures: Ensuring adequate hemostasis during surgeries for patients with hemophilia A .

The drug has demonstrated efficacy in reducing annualized bleeding rates and improving quality of life for patients undergoing treatment.

Studies have indicated that rurioctocog alfa pegol has a low immunogenicity profile. In clinical trials involving previously treated patients with severe hemophilia A, only one out of 360 patients developed a transient inhibitor against factor VIII without serious adverse effects. The presence of binding antibodies was mostly transient and did not correlate with adverse events or spontaneous bleeding episodes . This low immunogenicity enhances its safety profile compared to other factor VIII therapies.

Several compounds are similar to rurioctocog alfa pegol in their therapeutic applications for hemophilia A:

Compound NameTypeHalf-LifeUnique Features
Rurioctocog alfa pegolPegylated recombinant factor VIII13.80 - 15.01 hoursEnhanced half-life due to PEGylation
Damoctocog alfa pegolPegylated recombinant factor VIIIApproximately 18 hoursUtilizes different PEGylation strategy
Octocog alfaStandard recombinant factor VIIIApproximately 12 hoursTraditional formulation without PEG modification
Lonoctocog alfaNext-generation recombinant factor VIIIApproximately 11 hoursFusion protein technology aimed at prolonged action

Rurioctocog alfa pegol stands out due to its extended half-life compared to traditional therapies like octocog alfa and its favorable immunogenicity profile compared to other extended half-life therapies like damoctocog alfa pegol .

XLogP3

-3.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

508.27444349 g/mol

Monoisotopic Mass

508.27444349 g/mol

Heavy Atom Count

35

Drug Indication

Rurioctocog alfa pegol is indicated for the treatment and prophylaxis of bleeding in patients 12 years and above with hemophilia A (congenital factor VIII deficiency).
Treatment and prophylaxis of bleeding in patients 12 years and above with haemophilia A (congenital factor VIII deficiency).
Treatment and prophylaxis of bleeding in patients with haemophilia A (congenital factor VIII deficiency)

Mechanism of Action

Factor VIII plays an essential role in the intrinsic pathway of the blood coagulation cascade: as a cofactor for activated factor IX (FIXa), factor VIII significantly facilitates the conversion of FIXa-mediated transformation of inactive factor X (FX) to its active form (FXa). FXa then promotes the conversion of prothrombin into thrombin, a key serine protease of the coagulation cascade. Proper blood clotting cannot be achieved with the deficient levels of factor VIII, leading to increased excessive bleeding spontaneously or as a result of accidental or surgical trauma. Hemophilia A is an X-chromosomal linked hereditary disorder of blood coagulation due to defects in the F8C gene that encodes coagulation factor VIII, leading to decreased production of functional factor VIII. Rurioctocog alfa pegol is a pegylated recombinant human factor VIII that aims to restore the plasma levels and hemostatic activity of functional factor VIII. It can be used for both prophylactic or on-demand treatment of bleeding episodes associated with hemophilia A.

Absorption Distribution and Excretion

Following intravenous administration of rurioctocog alfa pegol, the mean ± SD Cmax was 117 ± 28 IU/dL in adolescents and 145 ± 29 IU/dL in adults.
There is limited information regarding the route of elimination of rurioctocog alfa pegol.
Following intravenous administration, the mean ± SD volume of distribution at steady-state was 0.54 ± 0.22 dL/kg in adolescents and 0.40 ± 0.09 dL/kg in adults.
Following intravenous administration of rurioctocog alfa pegol, the mean ± SD clearance was 2.58 ± 0.84 mL/(kg·h) in adolescents and 2.16 ± 0.75 mL/(kg·h) in adults.

Metabolism Metabolites

There is limited information regarding the metabolism of rurioctocog alfa pegol; however, it is expected to undergo catabolism just like endogenous coagulation factor VIII. Metabolism pathways and CYP involvement are not known to exist regarding coagulation factors.

Biological Half Life

Following intravenous administration of rurioctocog alfa pegol, the mean ± SD terminal half-life was 13.80 ± 4.01 hours in adolescents and 15.01 ± 3.89 hours in adults.

Use Classification

Human drugs -> Antihemorrhagics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-08-2024

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